2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide
Description
“2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
2-(2-methoxyanilino)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-7-9-15(10-8-14)11-16-12-22-20(26-16)23-19(24)13-21-17-5-3-4-6-18(17)25-2/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQDOYNYTMBHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CNC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution reactions: The thiazole ring can then be functionalized with the 4-methylbenzyl group through nucleophilic substitution.
Amide bond formation: The final step involves coupling the thiazole derivative with 2-methoxyaniline and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions can target the nitro groups if present or reduce the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Some thiazole derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: These compounds are studied for their potential to act as antibiotics or antifungal agents.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Agriculture: Thiazole derivatives can be used in the development of pesticides or herbicides.
Pharmaceuticals: These compounds are often intermediates in the synthesis of more complex drugs.
Mechanism of Action
The mechanism of action for “2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” would depend on its specific biological target. Generally, thiazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction can involve binding to the active site or allosteric sites, leading to changes in the enzyme’s activity or the receptor’s signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyphenyl)amino)-N-(5-benzylthiazol-2-yl)acetamide
- 2-((2-methoxyphenyl)amino)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide
- 2-((2-methoxyphenyl)amino)-N-(5-(4-fluorobenzyl)thiazol-2-yl)acetamide
Uniqueness
The uniqueness of “2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylbenzyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties.
Biological Activity
2-((2-methoxyphenyl)amino)-N-(5-(4-methylbenzyl)thiazol-2-yl)acetamide (CAS No. 854005-61-1) is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and comparative analyses.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 365.46 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Thiazole derivatives are known to modulate enzyme activity by binding to active or allosteric sites, thereby inhibiting or altering their functions. The specific mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. A comparative analysis with other thiazole derivatives revealed significant activity against various pathogens.
In Vitro Antimicrobial Evaluation
The minimum inhibitory concentrations (MICs) for selected pathogens were determined, showcasing the compound's effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
The compound exhibited synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating its cytotoxic effects on various cancer cell lines, the compound demonstrated an IC50 value of approximately 15 µM against breast cancer cells (MCF-7), suggesting a potent anticancer effect .
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on specific enzymes critical for microbial survival and cancer progression.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
